molecular formula C13H14Cl3N3O2S B4563010 2,4,5-trichloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylbenzenesulfonamide

2,4,5-trichloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylbenzenesulfonamide

Cat. No.: B4563010
M. Wt: 382.7 g/mol
InChI Key: MMGZARIGXCAYCA-UHFFFAOYSA-N
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Description

2,4,5-trichloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C13H14Cl3N3O2S and its molecular weight is 382.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 380.987231 g/mol and the complexity rating of the compound is 487. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

DNA Interaction and Anticancer Activity

Sulfonamide derivatives, similar in structure to the specified compound, have been studied for their potential interactions with DNA and anticancer activities. Mixed-ligand copper(II)-sulfonamide complexes have shown varying affinities for DNA binding, which is influenced by the sulfonamide derivative's structure. These complexes have demonstrated the ability to cleave DNA and exhibit antiproliferative activity against human tumor cells, such as colon adenocarcinoma Caco-2 cells and leukemia Jurkat T lymphocytes, primarily inducing cell death through apoptosis (González-Álvarez et al., 2013).

Antimicrobial Activity

Research on pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties has revealed significant antibacterial and antifungal properties. These compounds have been synthesized from α,β-unsaturated ketones and shown effective antimicrobial activity against various strains of bacteria and fungi, including E. coli, P. aeruginosa, S. aureus, and C. albicans. This suggests a promising avenue for the development of new antimicrobial agents based on sulfonamide derivatives (Hassan, 2013).

Synthesis and Molecular Structure Analysis

The synthesis and detailed molecular structure analysis of sterically hindered sulfonamide derivatives have been conducted to understand their chemical behavior and potential applications. Such studies contribute to the knowledge of organic synthesis techniques and the development of new compounds with potential biological or industrial applications (Rublova et al., 2017).

Computational and Spectroscopic Characterization

A new sulfonamide compound, N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide (NDMPMBS), has been synthesized and characterized through SCXRD studies, spectroscopic tools, and computational methods. The investigation of its structural, electronic properties, and interaction with proteins provides insights into the potential biological activities and functionalities of similar sulfonamide derivatives (Murthy et al., 2018).

Properties

IUPAC Name

2,4,5-trichloro-N-[(1,5-dimethylpyrazol-4-yl)methyl]-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl3N3O2S/c1-8-9(6-17-19(8)3)7-18(2)22(20,21)13-5-11(15)10(14)4-12(13)16/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMGZARIGXCAYCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)CN(C)S(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,4,5-trichloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylbenzenesulfonamide
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2,4,5-trichloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylbenzenesulfonamide

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